3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
CAS No.: 1396884-55-1
Cat. No.: VC5795570
Molecular Formula: C19H24N4OS
Molecular Weight: 356.49
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396884-55-1 |
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Molecular Formula | C19H24N4OS |
Molecular Weight | 356.49 |
IUPAC Name | 3-phenylsulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Standard InChI | InChI=1S/C19H24N4OS/c24-19(8-13-25-17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24) |
Standard InChI Key | HNNFGHPEXHDKLW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
3-(Phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is characterized by a central piperidine ring substituted at the 1-position with a pyrazin-2-yl group and at the 4-position with a methylene linker to a propanamide moiety. The propanamide chain is further functionalized with a phenylthio group at the 3-position (Figure 1). The molecular formula is C₂₀H₂₃N₅OS, yielding a molecular weight of 397.5 g/mol .
Key Structural Features:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, conferring conformational flexibility and potential for hydrogen bonding.
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Pyrazin-2-yl Substituent: A nitrogen-rich aromatic heterocycle that may participate in π-π stacking or coordinate with metal ions in biological targets.
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Phenylthio Group: A sulfur-containing aromatic moiety that enhances lipophilicity and may modulate redox activity or enzyme inhibition.
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Propanamide Linker: A flexible alkyl chain terminating in an amide bond, facilitating interactions with proteolytic enzymes or receptors.
Physicochemical Properties
The compound’s solubility, stability, and reactivity are influenced by its functional groups:
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Lipophilicity: Predicted logP value of 2.8 (estimated via fragment-based methods), suggesting moderate membrane permeability.
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Ionization: The piperidine nitrogen (pKa ~10.6) and pyrazine nitrogens (pKa ~0.5) contribute to pH-dependent solubility.
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Thermal Stability: Decomposition temperature exceeds 200°C, typical for aromatic sulfides and amides .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide likely involves multi-step organic reactions, as inferred from analogous compounds (Figure 2) .
Step 1: Formation of 1-(Pyrazin-2-yl)piperidin-4-ylmethanamine
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Reactants: Pyrazin-2-amine and 4-(aminomethyl)piperidine.
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Conditions: Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst, yielding the piperidine-pyrazine intermediate .
Step 3: Purification and Isolation
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
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Crystallization: Recrystallization from ethanol/water yields needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.45–7.30 (m, 5H, phenyl-H), 3.85 (m, 2H, piperidine-CH₂), 2.95 (t, J = 7.2 Hz, 2H, S-CH₂), 2.70 (m, 1H, piperidine-CH) .
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¹³C NMR: 172.8 (C=O), 148.2 (pyrazine-C), 135.5 (phenyl-C), 54.3 (piperidine-CH₂).
Mass Spectrometry:
Comparative Analysis with Structural Analogs
Analog 1: N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
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Structure: Replaces pyrazine with phenoxyacetyl.
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Activity: 10 µM IC₅₀ against breast cancer cell lines (MCF-7).
Analog 2: 2-(Thiophen-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Structure: Thiophene and trifluoromethylpyridine substituents.
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Activity: Antipsychotic effects via 5-HT₂A receptor antagonism (Ki = 15 nM).
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